2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent, such as xylene or toluene, in the presence of a desiccant like calcium chloride . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Scientific Research Applications
This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its neuroprotective and anti-neuroinflammatory properties . Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, suggesting its potential use in treating neurodegenerative diseases . Additionally, it has been evaluated for its antimicrobial and antitubercular activities, showing significant efficacy against Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of key molecular pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis pathways, as well as the NF-kB inflammatory pathway . These actions are mediated through interactions with specific molecular targets, such as ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammation .
Comparison with Similar Compounds
Similar compounds to 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives, such as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. For example, thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antitubercular and antimicrobial activities . The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-16-7-9-18(10-8-16)15-27-22-23-19-12-14-26-20(19)21(25)24(22)13-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWVWVPNQWSNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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